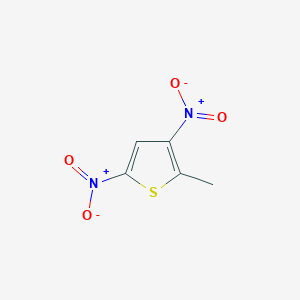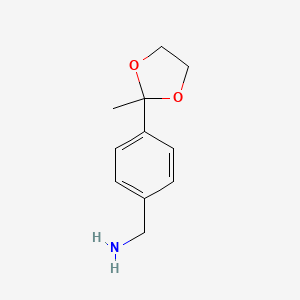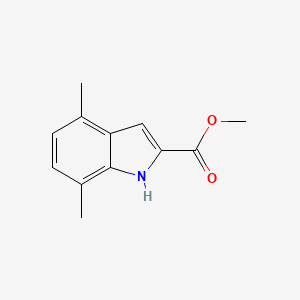
6-(4-Methylphenoxy)pyridin-3-amine
Vue d'ensemble
Description
The compound "6-(4-Methylphenoxy)pyridin-3-amine" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. Pyridine derivatives are known for their utility in the synthesis of various polymers and as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The papers provided focus on the synthesis and characterization of novel polyimides and other polymers derived from pyridine-containing monomers, which indicates the relevance of such compounds in materials science .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including modified Chichibabin reactions, low-temperature conversions, and cyclodehydration processes. For instance, a modified Chichibabin reaction was used to synthesize a pyridine-containing aromatic diamine monomer, which was then used to prepare a series of novel aromatic polyimides . Another paper describes the synthesis of various 6-substituted-2,4-dimethyl-3-pyridinols through a general synthetic strategy involving a low-temperature aryl bromide-to-alcohol conversion . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and the properties of the polymers they form. The papers discuss the synthesis of monomers with pyridine moieties that are incorporated into the main chain of polyimides . The presence of these moieties can influence the solubility, thermal stability, and mechanical properties of the resulting polymers. For example, the introduction of a pyridine moiety into the polymer backbone can enhance solubility in polar solvents and improve thermal stability .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, which are essential for the synthesis of polymers and other materials. The papers describe the use of pyridine-containing monomers in polycondensation reactions to form polyimides and poly(ether imide ester)s . These reactions typically involve the formation of amide or ester linkages, which contribute to the thermal and mechanical properties of the polymers. The reactivity of pyridine derivatives towards radicals has also been studied, revealing their potential as antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives and the polymers derived from them are influenced by their molecular structure. The papers report that the synthesized polyimides exhibit high thermal stability, with glass transition temperatures ranging from 180 to 278°C and temperatures for 5% weight loss above 430°C . These polymers also show good mechanical properties, such as tensile strengths and elongations at breakage, indicating their potential for use in high-performance materials. Additionally, the solubility of these polymers in polar solvents is an important characteristic for processing and application purposes .
Safety And Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
6-(4-methylphenoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWMZRPFRFCQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406341 | |
| Record name | 6-(4-methylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenoxy)pyridin-3-amine | |
CAS RN |
752969-65-6 | |
| Record name | 6-(4-methylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-methylphenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)


![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B3022850.png)

